Leonotinin

Description

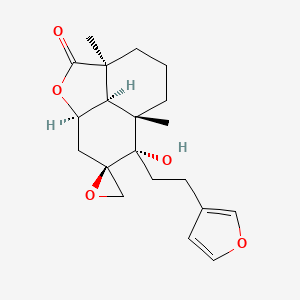

Structure

2D Structure

3D Structure

Properties

CAS No. |

55784-80-0 |

|---|---|

Molecular Formula |

C20H26O5 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(1R,4S,8S,9S,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8-dimethylspiro[2-oxatricyclo[6.3.1.04,12]dodecane-10,2'-oxirane]-3-one |

InChI |

InChI=1S/C20H26O5/c1-17-6-3-7-18(2)15(17)14(25-16(17)21)10-19(12-24-19)20(18,22)8-4-13-5-9-23-11-13/h5,9,11,14-15,22H,3-4,6-8,10,12H2,1-2H3/t14-,15+,17+,18+,19-,20+/m1/s1 |

InChI Key |

TYPXWADRUZBXSO-FHZWTMRJSA-N |

Isomeric SMILES |

C[C@]12CCC[C@]3([C@H]1[C@@H](C[C@]4([C@@]3(CCC5=COC=C5)O)CO4)OC2=O)C |

Canonical SMILES |

CC12CCCC3(C1C(CC4(C3(CCC5=COC=C5)O)CO4)OC2=O)C |

Origin of Product |

United States |

Isolation, Extraction, and Initial Characterization Methodologies of Leonotinin

Botanical Sources and Plant Part Specificity in Leonotinin Isolation

This compound has been reported in several species within the Lamiaceae family, particularly those belonging to the Leonotis and Leonurus genera. Notable sources include Leonotis ocymifolia and Leonotis nepetifolia. nih.govnih.govmdpi.comwikipedia.org While this compound has been found in L. ocymifolia and L. nepetifolia, it has not been observed in Leonotis leonurus. mdpi.com

Different parts of the plant can be utilized for the isolation of this compound. Studies have reported the isolation of this compound from the leaves of L. ocymifolia and L. nepetifolia. nih.govwikipedia.orgsbq.org.brtjnpr.orgscielo.org.mx The stems of L. nepetifolia have also been investigated and shown to contain this compound. tjnpr.org The roots of L. nepetifolia are also considered a botanical source. wikipedia.orgijrpr.com The selection of the plant part can influence the yield and the profile of other co-extracted compounds. For instance, one study on L. nepetifolia explored the leaves, flowers, and stems separately, noting variations in extract yields depending on the plant part and extraction solvent used. redalyc.org

Interactive Table 1: Botanical Sources and Plant Parts for this compound Isolation

| Botanical Source | Plant Part(s) Reported |

| Leonotis ocymifolia | Leaves |

| Leonotis nepetifolia | Leaves, Stems, Roots |

| Leonurus sibiricus | Aerial parts |

Advanced Extraction Techniques for this compound Enrichment

Extraction is the critical initial step to isolate compounds from the plant matrix. Various techniques, ranging from traditional solvent-based methods to more modern approaches, have been applied to enrich this compound from plant material.

Solvent-Based Fractionation Strategies

Solvent extraction and subsequent fractionation based on polarity are commonly used methods for isolating this compound. Air-dried and powdered plant material is typically extracted with a solvent, such as methanol (B129727) or dichloromethane (B109758), to obtain a crude extract. sbq.org.brtjnpr.orgnih.gov This crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity to separate compounds into different fractions. sbq.org.brtjnpr.org

For example, a methanolic extract of L. nepetifolia leaves was suspended in a water-methanol solution and successively partitioned with hexane, dichloromethane, ethyl acetate (B1210297), and water to yield fractions of varying polarities. sbq.org.br Another study on L. nepetifolia used a methanol:water suspension of the crude extract, followed by sequential partitioning with petroleum ether, chloroform, and 1-butanol. tjnpr.org The choice of solvent system is crucial for effective separation based on the compound's solubility properties.

Studies on L. ocymifolia have utilized dichloromethane (DCM) leaf extract for the isolation of labdane (B1241275) diterpenoids, including this compound. nih.gov

Interactive Table 2: Examples of Solvent Fractionation Strategies

| Initial Extract Solvent | Partitioning Solvents (Increasing Polarity) | Botanical Source | Reference |

| Methanol | Hexane, Dichloromethane, Ethyl Acetate, Water | L. nepetifolia | sbq.org.br |

| Methanol | Petroleum Ether, Chloroform, 1-Butanol | L. nepetifolia | tjnpr.org |

| Dichloromethane | Not specified in detail | L. ocymifolia | nih.gov |

Chromatographic Separation and Purification Protocols

Following extraction and fractionation, chromatographic techniques are essential for the separation and purification of this compound from complex mixtures. Various chromatographic methods have been successfully employed.

Silica (B1680970) gel column chromatography is a widely used technique for the purification of this compound. nih.govtjnpr.orgscielo.org.mxredalyc.org This method involves eluting the stationary phase (silica gel) with solvent systems of increasing polarity to separate compounds based on their differential affinities. For instance, a crude extract was subjected to silica gel column chromatography using a hexane/ethyl acetate solvent system with increasing polarity, yielding several fractions. nih.gov Further purification of these fractions using silica gel column chromatography with specific solvent mixtures like hexane/ethyl acetate or chloroform/methanol has been reported for isolating this compound. nih.govtjnpr.org

Preparative thin layer chromatography (PTLC) has also been utilized in the purification process of extracts containing this compound. tandfonline.comtandfonline.com

Interactive Table 3: Examples of Chromatographic Separation Parameters

| Chromatography Type | Stationary Phase | Mobile Phase Examples | Botanical Source | Reference |

| Silica Gel Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Chloroform/Methanol | L. ocymifolia, L. nepetifolia | nih.govtjnpr.orgscielo.org.mx |

| Preparative TLC | Silica Gel | Not specified in detail for this compound isolation | L. nepetifolia | tandfonline.comtandfonline.com |

Preparative Liquid Chromatography Approaches

Preparative liquid chromatography (Prep-LC) is a technique used to isolate compounds in larger quantities and at a higher purity level for further studies. waters.comymc.eu It differs from analytical LC in scale, handling much larger sample volumes. gilson.com While the general principles are similar to analytical LC, preparative methods often involve optimizing parameters like column size, stationary phase, and mobile phase to achieve sufficient separation and throughput. waters.comymc.eugilson.com Reversed-phase and normal-phase are common modes used in preparative chromatography. waters.comymc.eu Although specific detailed protocols for preparative LC solely for this compound were not extensively detailed in the search results, semi-preparative HPLC has been mentioned in the context of purifying fractions from L. nepetifolia extract that could potentially contain this compound or related compounds. nih.gov

Other Advanced Separation Techniques (e.g., Size Exclusion Chromatography)

Size exclusion chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size as they pass through a porous gel matrix. longdom.orgbio-rad.compolylc.com Larger molecules elute first, while smaller molecules are retained within the pores and elute later. longdom.orgbio-rad.com This technique is particularly useful for separating molecules of different molecular weights. longdom.orgpolylc.com While SEC is commonly used for separating macromolecules like proteins and polysaccharides, it has also been applied in the purification of natural products. longdom.orgpolylc.comnih.gov One study on L. nepetifolia utilized size exclusion column chromatography on Sephadex® LH-20 with a chloroform:methanol solvent system as a purification step for fractions obtained from silica gel chromatography, leading to the isolation of various compounds, including potentially this compound or related diterpenoids. tjnpr.org This indicates that SEC can play a role in the multi-step purification schemes for isolating this compound, particularly for separating compounds based on size differences that might not be fully resolved by other chromatographic methods. bio-rad.com

Analytical Methodologies for Purity Assessment and Compound Identification

Ensuring the purity of isolated this compound and definitively identifying the compound are critical aspects of its study. A variety of analytical methodologies are employed for these purposes, ranging from simple physical property checks to advanced spectroscopic and chromatographic techniques.

Purity assessment of this compound can be initially evaluated by determining its melting point. Pure solid compounds typically exhibit sharp melting points, and comparison to reported values can indicate the presence of impurities. researchgate.net More rigorous assessment of purity often involves analytical techniques that can separate and quantify components within a sample. Quantitative NMR (qNMR) is a powerful method that allows for the direct determination of analyte purity by comparing the signals of the analyte to those of a known standard, as the peak area in NMR spectra is directly proportional to the number of nuclei. Both absolute qNMR and normalization methods can be applied for purity analysis. Traditional methods like the mass balance method have also been used for purity determination, although qNMR offers a valuable alternative. Other general analytical testing methods that can be applied for assessing chemical purity include titration, infrared spectroscopy, paper chromatography, optical rotation, and colorimetric methods.

Compound identification relies heavily on comparing the physical and spectroscopic data of the isolated compound with previously reported data for this compound. researchgate.netresearchgate.netualberta.canih.govresearchgate.net Spectroscopic techniques provide detailed information about the structure of the molecule. Infrared (IR) spectroscopy can be used to identify functional groups by comparing the obtained spectrum to known spectra. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and two-dimensional techniques such as 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC, is essential for confirming the structural assignment of this compound by providing detailed information about the connectivity and spatial arrangement of atoms. researchgate.net Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, which can be matched to known data for identification. researchgate.net

hyphenated techniques that combine separation methods with spectroscopic detection are particularly useful for both identification and purity assessment in complex mixtures. Liquid chromatography-mass spectrometry (LC-MS), including LC-MS/MS, is widely used for identifying compounds in extracts by separating them chromatographically before detection by mass spectrometry. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for more volatile compounds, and has been used in the analysis of extracts containing this compound. nih.gov Ultra-high-performance liquid chromatography-electrospray ionization-high-resolution mass spectrometry (UHPLC-ESI-HRMS) offers high separation efficiency and accurate mass measurements, aiding in the confident identification of compounds. nih.gov High-performance liquid chromatography (HPLC) coupled with a UV-Vis detector, especially a diode-array detector (DAD), can be used for identification by comparing the UV spectra of separated peaks to reference spectra.

The comprehensive application of these analytical methodologies ensures the accurate identification and assessment of the purity of this compound isolated from natural sources, providing a solid foundation for further research into its properties.

Structural Elucidation and Stereochemical Investigations of Leonotinin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C, 2D NMR)

NMR spectroscopy is a fundamental tool in organic structure elucidation, providing detailed information about the connectivity and environment of atoms within a molecule rsc.org. For Leonotinin, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments have been crucial in assigning its structure scispace.comresearchgate.net.

¹H NMR spectroscopy provides insights into the types of hydrogen atoms present, their chemical environments, and their coupling interactions, which helps in constructing fragments of the molecule. ¹³C NMR spectroscopy reveals the carbon skeleton and the types of carbon atoms (e.g., methyl, methylene, methine, quaternary) hmdb.cahmdb.cadrugbank.com.

Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity between different parts of the molecule hmdb.cahmdb.ca. COSY identifies coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC reveals correlations between protons and carbons separated by two or three bonds, allowing for the connection of structural fragments and the identification of quaternary carbons. These experiments collectively enable the comprehensive assignment of the signals in the ¹H and ¹³C NMR spectra to specific atoms in the this compound molecule, thereby establishing its planar structure researchgate.net.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis (e.g., HREIMS)

Mass spectrometry provides information about the molecular weight of a compound and can be used to determine its molecular formula and analyze its fragmentation pattern utdallas.edu. High-Resolution Electron Ionization Mass Spectrometry (HREIMS) is particularly valuable as it provides accurate mass measurements, allowing for the precise determination of the molecular formula researchgate.net.

For this compound, mass spectrometry has been employed to confirm its molecular formula, which is reported as C₂₀H₂₆O₅ nih.gov. The fragmentation pattern observed in the mass spectrum can also provide clues about the structural subunits of the molecule utdallas.edu. While detailed HREIMS fragmentation data for this compound were not extensively detailed in the search snippets, the technique's application in conjunction with NMR data was vital in confirming the proposed structure researchgate.net. The molecular formula C₂₀H₂₆O₅ suggests a specific number of rings and double bonds, which aligns with the diterpenoid nature of this compound nih.govelementlabsolutions.com.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including the absolute configuration of chiral centers, provided that suitable single crystals can be obtained nih.govlibretexts.org. While NMR and MS are crucial for establishing the planar structure and relative stereochemistry, X-ray crystallography is often the most reliable method for determining the absolute stereochemistry researchgate.netsoton.ac.uk.

For this compound, X-ray crystallographic analysis has been utilized to determine its absolute configuration clockss.orgscispace.com. This technique involves diffracting X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern to reconstruct the electron density map, which reveals the positions of the atoms in three dimensions libretexts.org. The absolute stereochemistry is determined by analyzing anomalous dispersion effects during the X-ray diffraction experiment, often assessed using parameters like the Flack parameter researchgate.netsoton.ac.uk.

The Cambridge Structural Database (CSD) entry CCDC Number 127138 is associated with a crystal structure of this compound, indicating that X-ray crystallography data is available for this compound nih.gov. This data is critical for confirming the stereochemical assignments made through other methods and establishing the definitive 3D structure.

Computational Chemistry Approaches in Conformational Analysis and Stereochemical Elucidation

Computational chemistry plays an increasingly important role in structural and stereochemical analysis, particularly for complex or flexible molecules where experimental determination may be challenging researchgate.netmdpi.comwgtn.ac.nz. These methods involve using computer simulations based on quantum mechanics or molecular mechanics to predict molecular properties, analyze conformations, and compare theoretical data with experimental results uoa.grtaltech.eeresearchgate.net.

For this compound, computational chemistry approaches can be applied to:

Conformational Analysis: Explore the various possible three-dimensional arrangements (conformers) of the molecule and determine their relative energies and populations wgtn.ac.nztaltech.eeresearchgate.net. Understanding the conformational landscape is important because the observed spectroscopic data (like NMR chemical shifts and coupling constants) are often averaged over the populated conformers in solution.

Stereochemical Elucidation: Calculate spectroscopic parameters (e.g., NMR chemical shifts, coupling constants, or electronic circular dichroism spectra) for different possible stereoisomers and compare them with experimental data to assign the correct relative and absolute configurations researchgate.netfrontiersin.orgleibniz-fmp.de. Methods like DP4+ analysis, which statistically compare computed and experimental NMR data, can be used for this purpose frontiersin.org.

While the provided search results did not detail specific computational studies on this compound itself, the general application of these methods in stereochemical elucidation of natural products is well-established researchgate.netleibniz-fmp.de. Computational methods can complement experimental data, particularly when dealing with conformational flexibility or when single crystals suitable for X-ray analysis are difficult to obtain researchgate.net.

Biosynthetic Pathways of Leonotinin

General Diterpene Biosynthesis in Leonotis Species

Diterpenes, including those found in the genus Leonotis, are derived from the universal precursor geranylgeranyl pyrophosphate (GGPP) nih.govresearchgate.netresearchgate.netvdoc.pubfrontiersin.orgnih.govisotope.com. GGPP is a 20-carbon isoprenoid diphosphate (B83284) that is synthesized in plants primarily via the methylerythritol 4-phosphate (MEP) pathway in plastids. The cyclization of GGPP is the committed step in diterpene biosynthesis and is catalyzed by a diverse family of enzymes known as diterpene synthases (diTPSs) nih.govisotope.com.

Leonotis species are known to produce a variety of labdane-type diterpenoids nih.govwhiterose.ac.ukpsu.edumdpi.commdpi.com. The formation of the labdane (B1241275) scaffold from GGPP involves specific diTPSs that catalyze the cyclization and rearrangement of the acyclic GGPP precursor into a bicyclic labdane skeleton mdpi.comacs.org. This initial cyclization step dictates the basic structural framework of the resulting diterpene. Studies on related species like Leonurus japonicus have identified diTPSs responsible for producing labdane scaffolds nih.gov.

Following the formation of the core labdane structure, a series of tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases and other modifying enzymes, introduce functional groups such as hydroxyls, ketones, carboxyls, and epoxides, and can lead to further rearrangements and cyclizations nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.govacs.orgchempep.com. These modifications contribute significantly to the structural diversity of diterpenes observed in nature, including the formation of the characteristic features of leonotinin.

Proposed Enzymatic Steps in this compound Formation

Based on the structure of this compound, which features a spiro-epoxy-lactone system and a furan (B31954) ring, its formation from a labdane precursor likely involves several enzymatic steps, including oxidations, cyclization, epoxide formation, and lactonization. While a detailed, experimentally confirmed pathway specifically for this compound is not fully elucidated in the available literature, proposed steps can be inferred from known diterpene biosynthetic logic and the structure of related compounds found in Leonotis.

A key intermediate could be a labdane diterpenoid that undergoes oxidation at specific positions. Cytochrome P450 enzymes are known to catalyze diverse oxidation reactions in diterpene biosynthesis, including hydroxylations and epoxide formations nih.govresearchgate.netnih.govacs.org. The formation of the furan ring often arises from the cyclization and subsequent modification of a carbon side chain in the diterpene precursor whiterose.ac.ukmdpi.com. The spiro-epoxy-lactone moiety in this compound suggests enzymatic steps involving epoxidation and the formation of a cyclic ester (lactone). The cleavage of a 9,13-epoxide bridge has been suggested as a possible route to the furan ring in some labdane diterpenoids whiterose.ac.ukmdpi.com.

The precise order and the specific enzymes catalyzing these transformations to yield the complex structure of this compound from a labdane precursor remain to be definitively determined. Research into related labdane diterpenoids in Leonotis and Leonurus has identified compounds with similar structural features, providing clues about potential biosynthetic intermediates and enzymatic reactions involved researchgate.netmdpi.comnih.govwikipedia.org.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to investigate biosynthetic pathways by tracing the incorporation of labeled precursors into the final product nih.govisotope.comwhiterose.ac.ukacs.orgnih.goveurofinsgenomics.eufrontiersin.org. By feeding plants or enzyme preparations with substrates enriched with stable isotopes such as ¹³C, ²H, or ¹⁸O, researchers can follow the fate of specific atoms through the metabolic cascade and identify intermediates and the sequence of enzymatic reactions.

While specific isotopic labeling studies focused solely on this compound biosynthesis were not detailed in the provided search results, this technique would be invaluable for elucidating its pathway. For instance, feeding Leonotis plants with ¹³C-labeled glucose or mevalonate (B85504) (common precursors for isoprenoids) could reveal which carbon atoms from the primary metabolism are incorporated into the this compound structure and at which positions. Feeding with labeled GGPP or hypothesized labdane intermediates could directly confirm their roles as precursors and help identify downstream products.

Analysis of the labeling patterns in isolated this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would provide detailed information about bond formation and rearrangement steps catalyzed by the biosynthetic enzymes nih.govisotope.comwhiterose.ac.ukacs.orgnih.gov. This approach could help resolve ambiguities in the proposed enzymatic steps and confirm the origin of the different parts of the this compound molecule.

Genetic and Molecular Biology Approaches to Biosynthesis Gene Identification

Genetic and molecular biology approaches are essential for identifying the genes encoding the enzymes involved in biosynthetic pathways. These methods involve studying gene expression, identifying enzyme function, and manipulating gene activity to understand their role in producing specific compounds.

In the context of this compound biosynthesis, molecular biology techniques can be used to:

Identify candidate genes: Transcriptome sequencing of Leonotis tissues known to produce this compound can reveal genes that are highly expressed during periods of active biosynthesis. Comparing gene expression profiles in different tissues or developmental stages, or under conditions that affect this compound production, can help narrow down candidate genes.

Characterize enzyme function: Once candidate genes encoding potential biosynthetic enzymes (e.g., diTPSs, cytochrome P450s, oxidoreductases, lactone synthases) are identified, their functions can be characterized by expressing them in heterologous systems (e.g., yeast, E. coli, or other plants) and assaying the enzymatic activity with hypothesized substrates nih.gov.

Investigate gene regulation: Studying the regulatory elements controlling the expression of biosynthesis genes can provide insights into how this compound production is controlled in the plant.

While research on Leonurus species has led to the identification of genes involved in the biosynthesis of other compounds like leonurine, specific molecular biology studies detailing the identification and characterization of genes solely responsible for the later steps of this compound biosynthesis were not prominently featured in the search results. However, the availability of genomic and transcriptomic data from Leonotis species would facilitate the application of these molecular biology approaches to unravel the genetic basis of this compound production. Identifying these genes would pave the way for potential metabolic engineering efforts to produce this compound or its precursors in heterologous systems.

Molecular Mechanisms of Action of Leonotinin

Modulation of Cellular Signaling Pathways

Studies have elucidated how leonotinin influences key signaling cascades within cells, primarily focusing on pathways activated by inflammatory stimuli like lipopolysaccharide (LPS).

Detailed Analysis of LPS-Induced NF-κB Pathway Inhibition

This compound has been shown to potently inhibit the LPS signaling pathway by suppressing the transactivation of NF-κB. nih.govdntb.gov.uaorcid.orgresearchgate.net While this compound does not appear to affect the LPS-induced degradation of IκBα or the nuclear translocation of NF-κB p65, it significantly inhibits the transcriptional activity of NF-κB. nih.gov This inhibitory effect extends to the transcriptional activity of the GAL4-NF-κB p65 fusion protein. nih.gov

Research indicates that the anti-inflammatory activity of this compound, particularly its inhibition of NF-κB activation, is correlated with its ability to induce the activation of Nrf2 and ER stress. nih.gov

Investigation of Transcriptional Activity Suppression

A key aspect of this compound's mechanism is the suppression of transcriptional activity, specifically that of NF-κB. nih.govsld.cu By inhibiting NF-κB transactivation, this compound interferes with the downstream expression of pro-inflammatory mediators. Studies have shown that while a related compound, nepetaefuran, more potently inhibited the LPS-induced production of NO and CCL2 by suppressing their mRNA expression, this compound also contributes to the suppression of NF-κB transcriptional activity. nih.govsld.cu

Interactions with Nrf2 and Endoplasmic Reticulum (ER) Stress Pathways

The inhibitory effect of this compound on NF-κB activation is closely correlated with its ability to induce the activation of Nrf2 and ER stress. nih.gov The Nrf2 pathway is a key regulator of antioxidant and detoxification responses, while ER stress pathways are involved in cellular responses to the accumulation of unfolded or misfolded proteins. mdpi.comcusabio.comnih.govqiagen.comresearchgate.net The simultaneous induction of Nrf2 activation and ER stress by this compound appears to be linked to its capacity to suppress NF-κB-mediated inflammation. nih.gov

Absence of Effects on Specific MAP Kinase Cascades (ERK, p38, JNK)

Importantly, studies have demonstrated that this compound does not affect the LPS-induced activation of key members of the MAP kinase family, specifically ERK, p38, and JNK. nih.govkeio.ac.jpbiorxiv.orgnih.gov This suggests a degree of specificity in this compound's inhibitory actions, primarily targeting the NF-κB pathway rather than broadly suppressing MAP kinase signaling cascades involved in inflammatory responses.

Enzyme and Receptor Interactions

Beyond direct modulation of signaling pathways, this compound's mechanisms may involve interactions with specific enzymes.

Hypothesized Inhibition of Prostaglandin (B15479496) Synthesis and Phospholipase A2 (PLA2) Activity

Based on its anti-inflammatory properties, it has been hypothesized that this compound's activity could be due to an inhibitory effect on prostaglandin synthesis. scielo.org.mx Prostaglandins are lipid mediators heavily involved in inflammation, and their synthesis is primarily mediated by cyclooxygenase (COX) enzymes, which utilize arachidonic acid released by Phospholipase A2 (PLA2). nih.govyoutube.comwikipedia.org Several studies have reported that some labdane-type diterpenes, a class of compounds that includes this compound, can inhibit PLA2 enzymes, which are significantly involved in the inflammatory process. scielo.org.mxmdpi.comnih.govnih.gov Additionally, extracts from related Leonotis species have shown inhibitory activity on prostaglandin synthesis. scielo.org.mx While direct experimental data specifically demonstrating this compound's inhibition of prostaglandin synthesis or PLA2 activity was not prominently available in the provided search results, the structural class and observed anti-inflammatory effects support this as a plausible hypothesized mechanism.

Table 1: Summary of this compound's Molecular Interactions

| Mechanism | Effect on Pathway/Enzyme | Key Findings |

| LPS-induced NF-κB Pathway | Inhibition of transcriptional activity | Suppresses NF-κB transactivation without affecting IκBα degradation or p65 nuclear translocation. nih.gov |

| Transcriptional Activity Suppression | Inhibition of NF-κB-mediated gene expression | Interferes with the expression of pro-inflammatory mediators regulated by NF-κB. nih.govsld.cu |

| Nrf2 Pathway | Induction of activation | Correlated with the inhibition of NF-κB activation. nih.gov |

| Endoplasmic Reticulum (ER) Stress Pathways | Induction of activation | Correlated with the inhibition of NF-κB activation. nih.gov |

| MAP Kinase Cascades (ERK, p38, JNK) | No significant effect on LPS-induced activation | Does not appear to broadly suppress these inflammatory signaling pathways. nih.govkeio.ac.jp |

| Prostaglandin Synthesis / Phospholipase A2 (PLA2) | Hypothesized inhibition | Plausible mechanism based on anti-inflammatory effects and activity of related diterpenes. scielo.org.mx |

Investigation of Other Key Enzyme Targets

Investigations into the molecular targets of this compound have identified its influence on signaling pathways crucial for cellular responses, particularly those involved in inflammation. A prominent finding is this compound's ability to inhibit the lipopolysaccharide (LPS) signaling pathway. Studies have shown that this compound, often alongside Nepetaefuran, potently inhibits this pathway by suppressing the transactivation of Nuclear Factor kappa B (NF-κB) wikipedia.orgfishersci.cawikidata.orgciteab.comresearchgate.netciteab.comuni.lunih.gov. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. By inhibiting NF-κB transactivation, this compound can modulate the downstream effects of LPS stimulation.

Beyond NF-κB, research also indicates that this compound may influence Mitogen-Activated Protein Kinase (MAPK) signaling pathways citeab.comfishersci.ca. The MAPK pathway, comprising kinases such as ERK, p38, and JNK, plays a significant role in various cellular processes, including inflammation and apoptosis fishersci.ca. While some studies on Leonotis compounds, like Leonurine, have detailed interactions with MAPK pathways fishersci.ca, the specific enzymatic targets of this compound within this cascade require further detailed investigation.

Furthermore, the anti-inflammatory activity of this compound lipidmaps.orgnih.govresearchgate.netuni.lu suggests potential interactions with enzymes involved in the production of inflammatory mediators, such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase (COX) enzymes. One study specifically noted that this compound suppressed the expression of iNOS mRNA wikidata.org, indicating an impact on the enzymatic machinery responsible for nitric oxide production during inflammatory responses. The suppression of CCL2 mRNA expression by this compound has also been reported wikidata.org.

Cellular Regulatory Processes

This compound's influence extends to fundamental cellular regulatory processes, including proliferation control and programmed cell death.

Impact on Cellular Proliferation Control Mechanisms

The potential anti-tumor or anti-cancer activities associated with Leonotis species and their constituents, including this compound lipidmaps.orgnih.govresearchgate.net, suggest an impact on cellular proliferation. Research indicates that labdane (B1241275) diterpenoids, the class of compounds to which this compound belongs, can exhibit selective activity against certain cancer cell lines, such as triple-negative breast cancer cells (HCC70), and interfere with cell cycle phases researchgate.net.

While the precise mechanisms by which this compound modulates the cell cycle are still being explored, its influence on the NF-κB pathway is relevant. NF-κB is known to play a role in regulating cell proliferation and survival, and its inhibition can impact the progression of the cell cycle. Additionally, one study investigating this compound isolated from L. nepetifolia root extract suggested that it altered the expression of key proteins involved in cell cycle and apoptosis regulation, including Bax, Bcl-2, and p53, thereby affecting cellular proliferation dpi.qld.gov.au. The intricate control of cellular proliferation involves a complex network of proteins, including cyclin-dependent kinases (CDKs), cyclins, retinoblastoma protein (pRB), and E2F transcription factors researchgate.netru.ac.zanih.gov. Further research is needed to delineate the specific interactions of this compound with these cell cycle regulators.

Molecular Regulation of Programmed Cell Death Pathways (e.g., Caspase Activation, Mitochondrial Dynamics)

This compound and extracts containing it have been implicated in the modulation of programmed cell death, or apoptosis. While some studies on related compounds like Leonurine report anti-apoptotic effects via pathways involving Bax, Bcl-2, and caspase-3 fishersci.ca, other research suggests that labdane diterpenoids, including this compound, can interfere with the biochemical pathways of apoptosis researchgate.net.

Specifically, studies have indicated that this compound isolated from L. nepetifolia root extract altered the expression of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-2, as well as the tumor suppressor protein p53, which are central regulators of the apoptotic cascade dpi.qld.gov.au. The balance between Bax and Bcl-2 is critical in determining a cell's susceptibility to apoptosis, often influencing the mitochondrial pathway of cell death.

Caspases are a family of proteases that play a crucial role in executing apoptosis. While a direct link between this compound and the activation or inhibition of specific caspases like caspase-3 has been explored for other compounds from Leonotis species fishersci.ca, the precise effects of this compound on caspase activation require further investigation. However, the reported influence on Bax and Bcl-2 expression suggests a potential upstream impact on caspase-dependent apoptotic pathways.

Regarding mitochondrial dynamics, while mitochondrial injury is known to be involved in processes like cisplatin-induced nephrotoxicity which L. ocymifolia extract (containing this compound) can mitigate, a direct molecular mechanism describing this compound's influence on mitochondrial fusion, fission, or membrane potential was not explicitly detailed in the reviewed literature. The observed effects on Bax and Bcl-2, however, are closely linked to mitochondrial outer membrane permeabilization, a key event in the intrinsic apoptotic pathway.

Influence on Gene Expression Profiles related to Cellular Responses

This compound's impact on cellular responses is significantly mediated through its influence on gene expression. The most well-documented effect is its suppression of NF-κB transactivation wikipedia.orgfishersci.cawikidata.orgciteab.comresearchgate.netciteab.comuni.lunih.gov, which directly alters the transcription of a wide array of genes regulated by NF-κB. These genes are involved in various cellular processes, including inflammation, immune responses, cell proliferation, and survival.

Studies have specifically shown that this compound treatment leads to the suppression of mRNA expression for inflammatory mediators such as iNOS and CCL2 wikidata.org. This demonstrates a direct impact on the transcriptional activity of genes downstream of the LPS/NF-κB signaling pathway.

Furthermore, the reported alteration of Bax, Bcl-2, and p53 expression by this compound from L. nepetifolia root extract dpi.qld.gov.au indicates its influence on the transcription or stability of the mRNA of these key regulatory proteins. Changes in the expression levels of these genes can significantly impact a cell's fate, affecting its propensity for proliferation or apoptosis. While comprehensive gene expression profiling studies specifically focused on this compound are needed, the current evidence highlights its capacity to modulate the expression of genes central to inflammatory and apoptotic pathways.

Identification of Biological Targets and Target Engagement Studies

Experimental Approaches for Direct Target Identification (e.g., Chemical Proteomics)

Direct identification of Leonotinin's biological targets can be achieved through experimental techniques, with chemical proteomics being a prominent approach. Chemical proteomics utilizes chemical probes and mass spectrometry to profile protein interactions within complex biological samples evotec.commdpi.com. This method allows for the unbiased identification of proteins that bind to a small molecule across the entire proteome evotec.commdpi.com.

Compound-centered chemical proteomics (CCCP) is a direct strategy where the small molecule of interest, or a derivative thereof, is used to isolate target proteins based on their affinity frontiersin.orgresearchgate.net. This often involves immobilizing the compound on a solid support and using it to "fish" for interacting proteins from cell or tissue lysates frontiersin.orgresearchgate.net. The captured proteins are then identified using mass spectrometry frontiersin.orgresearchgate.net. While the search results provide general information about chemical proteomics techniques, specific research applying these methods directly to this compound to identify its targets was not found within the provided snippets.

Affinity-Based Probes and Activity-Based Protein Profiling for this compound

Chemical probes, including affinity-based probes (AfBPs) and activity-based protein profiling (ABPP) probes, are valuable tools for target identification and profiling the activity state of enzymes within complex biological systems nih.gov. AfBPs are designed to bind to a protein target based on affinity, often incorporating a reactive group and a reporter tag for detection and enrichment frontiersin.org. ABPP probes, on the other hand, are mechanism-based and covalently label the active site of enzymes, providing insights into their functional state nih.govnih.govsioc-journal.cn.

The design of these probes often involves incorporating a ligand for target selectivity, a reactive group for covalent interaction, and a reporter group (e.g., a fluorescent tag or an affinity tag like biotin) for visualization or enrichment frontiersin.org. While the principles of designing and utilizing such probes are well-established and described in the search results frontiersin.orgchemrxiv.orgrsc.orgnih.gov, specific studies detailing the synthesis and application of affinity-based or activity-based protein profiling probes specifically for this compound were not present in the provided information.

In Silico Target Prediction and Molecular Docking Studies

Computational methods, such as in silico target prediction and molecular docking, play a significant role in hypothesizing potential biological targets for small molecules creative-biolabs.comnih.govfrontiersin.org. In silico target prediction utilizes various algorithms, including chemical similarity searching, data mining, machine learning, and bioactivity spectral analysis, to predict potential protein targets based on the compound's structure and known bioactivity data creative-biolabs.comnih.govbiorxiv.org. These methods can screen a compound against large databases of proteins to identify those with which it is likely to interact creative-biolabs.com.

Molecular docking is a structure-based computational technique that predicts the preferred binding orientation (pose) and affinity of a small molecule (ligand) to a protein target researchgate.netnih.gov. By simulating the interaction between the ligand and the protein's binding site, docking studies can provide insights into the potential binding modes and the strength of the interaction researchgate.netnih.gov. This approach requires knowledge of the protein's three-dimensional structure nih.gov.

While the search results discuss the general application of in silico target prediction and molecular docking in drug discovery and natural product research creative-biolabs.comnih.govbiorxiv.orgresearchgate.netnih.govfrontiersin.org, specific published studies detailing in silico target prediction or molecular docking performed with this compound were not found in the provided snippets. One search result mentions bioinformatics prediction for this compound in the context of its activity against triple-negative breast cancer cells, but does not specify the predicted targets researchgate.net. Another result discusses molecular docking of other compounds (saponins) to the CD81 protein, illustrating the application of the method frontiersin.org.

Confirmation of Target Engagement in Cellular Systems

Confirming that a compound engages its predicted or identified target within the complex environment of a living cell is crucial for validating its biological relevance pelagobio.comnih.govdiscoverx.com. Cellular target engagement studies assess the direct interaction between the small molecule and its protein target in a physiologically relevant context pelagobio.comnih.gov. This is important because interactions observed in cell-free systems may not translate to cellular conditions due to factors like cellular uptake, metabolism, and competition with endogenous molecules pelagobio.comfrontiersin.org.

Various methods exist for measuring cellular target engagement, including biochemical assays adapted for cellular lysates or intact cells, and more advanced chemoproteomic approaches nih.govdiscoverx.com. Techniques like the Cellular Thermal Shift Assay (CETSA) measure the thermal stability of a protein in the presence and absence of a ligand, as ligand binding often increases a protein's thermal stability pelagobio.comfrontiersin.org. Other methods include using labeled compounds or probes to directly visualize or enrich the target-ligand complex within cells nih.gov.

The search results emphasize the importance of cellular target engagement studies to confirm a compound's mechanism of action and ensure that it reaches and interacts with the intended target in a living system pelagobio.comnih.govdiscoverx.com. However, specific experimental data demonstrating the confirmation of this compound's target engagement in cellular systems were not present in the provided information.

Structure Activity Relationship Sar and Rational Design of Leonotinin Analogues

Comparative SAR Analysis with Related Labdane (B1241275) Diterpenoids (Nepetaefuran, Leonotin)

Comparative studies with structurally related labdane diterpenoids, such as Nepetaefuran and Leonotin, provide valuable insights into the key structural features contributing to the biological activity of Leonotinin. Research indicates that both Nepetaefuran and this compound can potently inhibit the LPS signaling pathway by suppressing the transactivation of NF-κB, a key mediator of inflammatory responses. nih.gov However, Nepetaefuran has been shown to exhibit more potent inhibition of LPS-induced production of nitric oxide (NO) and CCL2 compared to this compound, which was demonstrated by its greater suppression of iNOS mRNA and CCL2 mRNA expression. nih.gov In contrast, Leonotin, another related diterpenoid, failed to inhibit the production of NO and CCL2 induced by LPS in these studies. nih.gov

While Nepetaefuran and this compound did not affect the LPS-induced degradation of IκBα or the nuclear translocation of NF-κB p65, they significantly inhibited the transcriptional activity of NF-κB. nih.gov Their inhibitory effect on NF-κB activation correlates with their ability to induce the activation of Nrf2 and ER stress. nih.gov

| Compound | Inhibition of LPS-induced NO Production | Inhibition of LPS-induced CCL2 Production | Inhibition of NF-κB Transcriptional Activity |

| Nepetaefuran | More potent than this compound | More potent than this compound | Markedly inhibited |

| This compound | Less potent than Nepetaefuran | Less potent than Nepetaefuran | Markedly inhibited |

| Leonotin | Failed to inhibit | Failed to inhibit | No effect |

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of many natural products, including labdane diterpenoids. While specific detailed studies focusing solely on the impact of stereochemistry on this compound's activity are limited in the provided search results, research on related labdane diterpenoids highlights its general importance.

Studies on other labdane derivatives have demonstrated that changes in stereochemistry at specific positions can exert a major influence on biological activities, such as antibacterial activity and cytokine inhibition. nih.gov For instance, the stereochemistry of leonitin has been ascertained by X-ray analysis, indicating the importance of precise structural determination in this class of compounds. clockss.org The relative stereochemistry of other labdane diterpenoids has also been determined using techniques like single-crystal X-ray diffraction analysis. researchgate.net

Strategies for Chemical Derivatization and Analogue Synthesis

The synthesis of analogues is a fundamental approach in medicinal chemistry to explore SAR and develop compounds with improved properties. Strategies for the chemical derivatization and synthesis of this compound analogues can draw upon established methodologies for modifying the labdane diterpenoid scaffold.

General approaches to synthesizing labdane diterpenoid derivatives include modifications of the lactone ring, which has been explored in the synthesis of andrographolide (B1667393) derivatives. nih.govmedchemexpress.cn These studies have investigated replacing the lactone ring with bioisosteres such as nitrogen-containing heterocycles, phenols, and aromatic acids to improve anti-inflammatory efficacy. nih.gov The transformation of the five-membered lactone ring to a furan (B31954) aromatic ring has also been shown to result in compounds with good cytotoxic activity in the context of andrographolide modification. medchemexpress.cn

Another strategy involves the synthesis of modified side chains or the introduction of new functional groups onto the labdane core. For example, the synthesis of sulfur-containing analogues of hedychenone, a furan-containing labdane diterpenoid, has been reported using C-S bond formation via a free radical addition pathway. acs.org These synthetic methods provide routes to diversify the chemical space around the labdane scaffold and explore the SAR in detail.

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the relationship between chemical structure and biological activity, and for guiding the rational design of new analogues. QSAR models aim to establish mathematical relationships between molecular descriptors (representing structural and physicochemical properties) and biological activity. frontiersin.orguninsubria.it

While specific detailed QSAR studies focused exclusively on this compound were not prominently found in the provided search results, the applicability of these methods to labdane diterpenoids and other bioactive compounds is well-established. Computational methods, including molecular docking, have been used to predict the binding affinity of compounds, including some labdane diterpenoids, to biological targets. researchgate.netresearchgate.netresearchgate.net These studies can provide insights into the potential mode of action and help identify key interactions between the ligand and the target protein.

Furthermore, computational tools are used for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for assessing the drug-likeness and potential pharmacokinetic profile of designed analogues. researchgate.netresearchgate.net Studies have utilized web servers to estimate the pharmacokinetics and toxicity of labdane diterpenoids, including this compound, providing valuable data for analogue design and selection. researchgate.net

QSAR studies have been successfully applied to various classes of compounds to predict diverse biological activities, such as antioxidant activity and activity against neglected tropical diseases. nih.govresearchgate.netnih.gov By applying QSAR methodologies to a dataset of this compound and its analogues with known biological activities, predictive models can be developed to screen virtual libraries of designed compounds and prioritize those with a higher probability of exhibiting desired properties. This in silico approach can significantly reduce the time and resources required for experimental synthesis and testing.

Evaluation of Synthetic Accessibility for Designed Analogues

The synthetic accessibility of designed analogues is a critical consideration in the rational drug design process. A theoretically ideal analogue is of little practical value if its synthesis is prohibitively complex, costly, or low-yielding. Therefore, the evaluation of synthetic accessibility should be integrated early in the design process.

Designing this compound analogues requires considering the availability of starting materials, the complexity of the required chemical transformations, and the potential for scalability of the synthetic route. The synthesis of natural products, particularly complex diterpenoids like this compound with multiple chiral centers and functional groups, can be challenging. researchgate.netacs.org

Strategies for analogue synthesis should aim for convergent and efficient routes that minimize the number of steps and maximize the yield. Utilizing established synthetic methodologies for the labdane scaffold and employing modern synthetic techniques, such as catalytic reactions and stereoselective transformations, can enhance synthetic accessibility. acs.orgrsc.orgacs.org Retrosynthetic analysis of designed analogues can help identify potential synthetic challenges and guide the selection of feasible synthetic routes. Computational tools can also assist in assessing the synthetic complexity of molecules.

Ultimately, the evaluation of synthetic accessibility ensures that the designed this compound analogues are not only predicted to be biologically active but are also practically achievable through chemical synthesis, paving the way for their experimental validation and further development.

Preclinical in Vitro Studies and Cellular Model Investigations

Anti-Inflammatory Potential in Cellular Contexts

Investigations into the anti-inflammatory properties of Leonotinin in cellular models aim to determine its ability to modulate inflammatory pathways and the production of key inflammatory mediators.

Assessment in LPS-Stimulated Cell Models

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used in cellular models to induce an inflammatory response, mimicking bacterial infection. citeab.comciteab.com Studies have utilized LPS-stimulated cells, such as macrophages, to evaluate the anti-inflammatory potential of various compounds by measuring their effect on the production of pro-inflammatory molecules. The capacity of plant extracts to modulate nitric oxide (NO) synthesis and release in LPS-induced RAW cells in vitro has been reported in previous studies. dovepress.com While specific detailed findings for isolated this compound in LPS-stimulated cell models were not extensively detailed in the provided snippets, the general approach involves exposing cells to LPS to trigger inflammation and then treating them with the compound to observe if the inflammatory response is suppressed.

Evaluation of Inflammatory Mediator Production (e.g., NO, CCL2)

A key aspect of assessing anti-inflammatory potential in vitro is the evaluation of the production of inflammatory mediators. Nitric oxide (NO) is a signaling molecule that plays a significant role in inflammation, and its excessive production is associated with several diseases. dovepress.com Studies have shown that this compound effectively inhibits the production of pro-inflammatory mediators such as nitric oxide and cytokines in vitro. smolecule.com The inhibition of NO production can be a significant indicator of a compound's anti-inflammatory activity. dovepress.com Another inflammatory mediator is CCL2 (also known as MCP-1), a chemokine that attracts monocytes to sites of inflammation. guidetopharmacology.org While the provided information specifically mentions this compound's effect on NO, the evaluation of other mediators like CCL2 is a standard practice in comprehensive anti-inflammatory assessments in cellular contexts.

Investigations in Cancer Cell Line Models

This compound has also been investigated for its potential cytotoxic activity against various cancer cell lines. These studies help identify which cancer types might be susceptible to this compound treatment and provide initial data on its potency.

Selective Cellular Response in Specific Cancer Subtypes (e.g., Triple-Negative Breast Cancer HCC70)

Research has explored the effects of this compound on different cancer subtypes to determine if it exhibits selective toxicity. Labdane (B1241275) diterpenoids, including this compound, isolated from Leonotis ocymifolia have shown selective activity toward triple-negative breast cancer (TNBC) cells, specifically the HCC70 cell line. mdpi.comnih.gov TNBC is an aggressive subtype of breast cancer with limited therapeutic options, making the identification of selectively active compounds particularly relevant. mdpi.comnih.gov

Analysis of Cellular Viability and Proliferation

A primary method for evaluating the effect of a compound on cancer cells in vitro is the analysis of cellular viability and proliferation. Reduced cell viability or inhibited proliferation in the presence of the compound indicates cytotoxic or antiproliferative activity. The cytotoxicity of isolated compounds is typically determined by measuring cell viability using assays such as the MTT assay after treatment with varying concentrations of the compound. mdpi.comresearchgate.net this compound exhibited modest cytotoxic activity against HCC70 TNBC cells. mdpi.comresearchgate.net In contrast, it showed no cytotoxic activity towards the hormone receptor-positive breast cancer cell line (MCF-7) or non-tumorigenic breast epithelial cell line (MCF-12A) at the tested concentrations. mdpi.comresearchgate.net This suggests a degree of selectivity towards the TNBC subtype. This compound has also been reported to exhibit cytotoxic activity against leukemic cell lines. mdpi.comresearchgate.net

The following table summarizes the cytotoxic activity of this compound against specific breast cancer cell lines:

| Cell Line | Description | IC50 (µM) | Selectivity |

| HCC70 | Triple-Negative Breast Cancer | 94.89 ± 1.10 | Selective |

| MCF-7 | Hormone Receptor-Positive Breast Cancer | > 200 | Selective |

| MCF-12A | Non-tumorigenic Mammary Epithelial | No cytotoxicity | Selective |

Note: IC50 values represent the concentration of the compound required to inhibit cell viability by 50%. Selectivity is indicated based on the comparison of activity against cancer cells versus non-tumorigenic cells.

Advanced Cellular Models for Mechanistic Elucidation (e.g., 3D Cell Cultures, Organoids)

Preclinical in vitro studies are fundamental in understanding the potential therapeutic effects and mechanisms of action of compounds like this compound. While traditional two-dimensional (2D) cell cultures have been widely used, advanced cellular models such as three-dimensional (3D) cell cultures and organoids offer significant advantages by better mimicking the in vivo tissue microenvironment. frontiersin.orgnih.govnih.gov These models can provide more physiologically relevant insights into cellular responses, including growth, differentiation, and cell-cell interactions, which are often lacking in 2D systems. nih.govnih.govthermofisher.com

3D cell cultures and organoids are increasingly applied in drug development and cancer research to overcome the limitations of 2D models, particularly in studying tumor heterogeneity, intrinsic histological structures, and cell-extracellular matrix communications. nih.govthermofisher.com Spheroids, as engineered cancer models, can recapitulate core properties of solid human tumors and serve as intermediaries between 2D cultures and in vivo xenografts. thermofisher.com Organoids, derived from stem cells or primary tissues, can form complex structures that closely resemble the organs of origin, making them valuable for modeling diseases and evaluating drug responses with higher accuracy. frontiersin.orgnih.govtechnologynetworks.com

While the search results highlight the growing importance and application of 3D cell cultures and organoids in preclinical research for understanding disease mechanisms and drug screening frontiersin.orgnih.govtechnologynetworks.com, specific published studies detailing the use of these advanced models to investigate this compound were not identified. However, the principles and benefits of using such models are highly relevant for future mechanistic studies of this compound, particularly in complex biological contexts like cancer or inflammatory conditions where this compound and related compounds have shown activity. frontiersin.orgsld.cunih.gov The ability of 3D models to capture tissue-like architecture and cell-cell interactions could provide a more comprehensive understanding of how this compound exerts its effects compared to conventional 2D approaches. nih.govnih.gov

Cellular Mechanism Studies of this compound Actions (e.g., Cell Cycle Progression, Apoptosis Induction)

Research into the cellular mechanisms of this compound and related compounds, such as Leonurine (often studied alongside or in relation to this compound due to structural similarities or co-occurrence in plants), has primarily focused on their effects on cell proliferation and apoptosis, particularly in cancer cell lines. frontiersin.orgnih.gov

Studies indicate that Leonurine, which is closely related to this compound, can exert antitumor actions by inducing tumor cell apoptosis and inhibiting tumor cell proliferation, invasion, and migration in vitro. frontiersin.org This is achieved by influencing various signaling pathways. frontiersin.org Specifically, Leonurine has been shown to sensitize cancer cells to the exogenous apoptotic pathway by increasing the expression of death receptors like Death Receptor 4 (DR4) and Death Receptor 5 (DR5). frontiersin.org Apoptosis, a highly conserved mechanism of programmed cell death, is crucial for eliminating unwanted or damaged cells and is often dysregulated in cancer. nih.govnih.govmdpi.com Inducing apoptosis is a common strategy in cancer therapy. nih.govnih.gov

The inhibition of cell proliferation by Leonurine involves affecting cell cycle progression. frontiersin.org The cell cycle is a tightly regulated series of events leading to cell division, and its dysregulation is a hallmark of cancer. nih.govmdpi.comresearchgate.net Compounds that can perturb the cell cycle can inhibit cancer cell growth. nih.govsciforum.net While direct detailed mechanisms of this compound on specific cell cycle phases were not extensively detailed in the search results, the reported antiproliferative effects of this compound and related labdane diterpenoids suggest an influence on cell cycle control. nih.gov For instance, this compound has shown cytotoxic activity against leukemic cell lines. nih.gov Another study on different compounds highlighted that inducing cell cycle arrest and apoptosis is a key mechanism for potential anticancer agents. oncotarget.com

The available data, primarily from studies on Leonurine and the general class of compounds including this compound, suggest that the cellular actions involve critical processes like apoptosis induction and inhibition of proliferation, likely through modulating signaling pathways that control cell survival and growth. frontiersin.orgmdpi.com Further detailed investigations are needed to fully elucidate the specific molecular targets and pathways through which this compound exerts these effects, potentially utilizing the advanced cellular models discussed in Section 8.3 for more physiologically relevant insights.

Summary of Cellular Effects (Based on available data for this compound and related compounds):

| Cellular Process Affected | Observed Effect (primarily for Leonurine/related compounds) | Potential Mechanism |

| Apoptosis Induction | Increased expression of death receptors (DR4, DR5) frontiersin.org | Activation of exogenous apoptotic pathway frontiersin.org |

| Cell Proliferation | Inhibition of tumor cell proliferation frontiersin.org | Influence on cell cycle progression frontiersin.org |

| Cell Migration/Invasion | Inhibition in tumor cells frontiersin.org | Modulation of relevant signaling pathways frontiersin.org |

Advanced Analytical Methodologies for Leonotinin Research

Quantitative Analytical Methods for Leonotinin in Biological Matrices (e.g., LC-MS/MS, Capillary Electrophoresis)

Quantitative analysis of compounds like this compound in complex biological matrices requires highly sensitive and selective analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is a predominant method for such quantitative determination due to its high specificity, sensitivity, and throughput. chromatographyonline.compsu.edursc.org LC-MS/MS is widely used in bioanalysis, including pharmacokinetic studies. psu.edu However, a significant challenge in quantitative LC-MS analysis in biological matrices is the occurrence of matrix effects, where co-eluting endogenous components can either suppress or enhance the ionization of the analyte, affecting accuracy and reproducibility. chromatographyonline.compsu.eduresearchgate.net Evaluating and mitigating matrix effects is a required part of quantitative LC-MS/MS method development and validation. psu.eduresearchgate.net Strategies to address matrix effects include optimizing chromatographic conditions, improving sample clean-up procedures, and using corrective calibration methods. psu.eduresearchgate.net

Capillary Electrophoresis (CE) is another powerful analytical technique employed for the separation and quantification of biomolecules and small molecules, including metabolites and drugs, in biological samples. omicsonline.org CE offers high resolution, rapid analysis times, low sample volume requirements, and high sensitivity, making it suitable for analyzing trace compounds in complex biological matrices. omicsonline.orgsygnaturediscovery.com Quantitative analysis in CE typically involves relating the peak area or height of separated analytes to known standards. omicsonline.orgnih.gov CE has been used for the analysis of plant secondary metabolites, including alkaloids and diterpenes. nih.gov While a specific method for the quantitative analysis of this compound in biological matrices using CE was not found in the search results, CE is a validated technique for the quantitative analysis of other compounds found in Leonurus sibiricus, such as leonurine, in crude drug extracts. nih.govresearchgate.net The advantages of CE, such as high separation efficiency and low waste generation, make it a potential technique for this compound analysis in biological samples, provided appropriate method development and validation are performed. nih.gov

Metabolomics and Bioanalytical Profiling Approaches

Metabolomics is a rapidly evolving discipline focused on the comprehensive and holistic analysis of small endogenous molecules (metabolites) within a biological system to provide a snapshot of its metabolic state. thetabiomarkers.comaua.grnih.gov This approach is valuable for understanding the metabolic responses to various stimuli, including the presence of bioactive compounds like this compound. aua.grnih.gov Metabolomics experiments typically involve generating and comparing metabolite profiles from complex biological samples. nih.gov LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used analytical platforms in untargeted metabolomics, aiming to identify and interrogate a wide range of small molecules in a sample. nih.gov

Bioanalytical profiling, often integrated within metabolomics studies, focuses on the analysis of biological samples (e.g., fluids and tissues) to identify and quantify relevant compounds. thetabiomarkers.comfrontiersin.org Metabolomics approaches enable the study of large sets of metabolites, even those present at low concentrations. frontiersin.org While metabolite identification can be a bottleneck, bioinformatic tools assist in annotating unknown metabolites and discovering new compounds. frontiersin.org The application of metabolomics and bioanalytical profiling to this compound research could involve studying how this compound affects the metabolic profile of cells or organisms, potentially revealing its mechanisms of action or identifying biomarkers of exposure or effect.

High-Resolution Separation Techniques for Metabolite Identification

High-resolution separation techniques are crucial for resolving complex mixtures of metabolites in biological samples, which is essential for accurate identification and quantification in metabolomics and bioanalytical profiling. Techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are widely used for their separation capabilities. nih.govwvu.edu When coupled with high-resolution mass spectrometry (HRMS), these techniques provide powerful platforms for metabolite identification. researchgate.net HPLC-HRMS, for instance, allows for the separation of compounds followed by accurate mass measurement, aiding in the elemental composition determination and identification of metabolites. researchgate.net Similarly, CE coupled with MS offers high separation efficiency and sensitivity for the analysis of various biomolecules. omicsonline.orged.ac.uk

High-resolution separation techniques are particularly important when dealing with isomers or structurally similar compounds that may co-elute under lower-resolution conditions. The ability to achieve high separation efficiency minimizes the impact of matrix effects and improves the reliability of metabolite identification and quantification. researchgate.netomicsonline.org Research involving natural products often utilizes semi-preparative and analytical scale HPLC coupled with techniques like PDA, HRMS, and NMR for the isolation and identification of compounds. researchgate.net

Application of Green Analytical Chemistry Principles in this compound Analysis

Green Analytical Chemistry (GAC) focuses on making analytical procedures more environmentally benign and safer for human health. acs.orgresearchgate.netnih.gov The principles of GAC aim to minimize the use of toxic reagents, reduce energy consumption, and prevent the generation of hazardous waste. nih.govmdpi.com Applying GAC principles to the analysis of this compound involves selecting or developing methods that are efficient, generate minimal waste, and use safer chemicals. acs.org

Key aspects of GAC relevant to this compound analysis include minimizing sample size and the number of samples analyzed, choosing analytical methods that use minimal amounts of materials, and avoiding or using innocuous auxiliary substances like solvents. acs.orgresearchgate.net For chromatographic techniques used in this compound analysis, such as LC, greening strategies can involve reducing solvent usage, exploring alternative, less hazardous solvents (e.g., high water content mobile phases), and miniaturizing systems (e.g., capillary LC). acs.orgmdpi.comrsc.org Evaluation tools like the Eco-Scale can be used to assess the greenness of analytical procedures. acs.org Implementing GAC principles in this compound research not only reduces the environmental impact but can also lead to more cost-effective and safer analytical methods. nih.gov

Future Research Directions and Perspectives

Elucidation of Comprehensive Molecular Signaling Networks

Understanding the intricate molecular signaling networks modulated by Leonotinin is a critical future research direction. While some studies have explored the effects of Leonotis extracts on inflammatory markers like IL-6, the precise pathways influenced by this compound itself require detailed investigation. frontiersin.orgnih.gov Future research should focus on identifying the specific proteins, enzymes, and signaling cascades that interact with this compound. This could involve techniques such as phosphoproteomics, kinome profiling, and reporter gene assays to map the downstream effects of this compound binding or activity. Elucidating these networks will provide a fundamental understanding of how this compound exerts its biological effects at a cellular level.

Exploration of Novel Biological Targets and Polypharmacology

Identifying novel biological targets beyond those currently suggested is another key area for future research. Given the potential for natural products to exhibit polypharmacology (acting on multiple targets), future studies could employ high-throughput screening assays against diverse target libraries, including receptors, enzymes, and ion channels. nih.govtum.de Affinity chromatography and pull-down assays coupled with mass spectrometry could help isolate and identify proteins that directly bind to this compound. Exploring polypharmacology could reveal synergistic effects or identify new therapeutic indications for this compound.

Design and Synthesis of Optimized this compound Analogues with Enhanced Selectivity

The design and synthesis of this compound analogues is a promising avenue to improve its potency, selectivity, and pharmacokinetic properties. nih.govijrpr.comnih.gov Structural modifications to the this compound scaffold could be guided by structure-activity relationship (SAR) studies, building upon initial findings that suggest the importance of stereochemistry for biological activity. mdpi.comresearchgate.net Future research will involve rational design based on insights from target interaction studies and computational modeling, followed by synthetic routes to create a library of analogues. ijrpr.comcuni.czfrontiersin.org These analogues would then be evaluated for enhanced activity against specific targets and reduced off-target effects, aiming for improved therapeutic indices.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

Integrating multi-omics technologies will provide a holistic view of this compound's impact on biological systems. jflab.ac.cnhumanspecificresearch.orgaxcelead-us.com Genomics could reveal changes in gene expression profiles in response to this compound treatment, while proteomics could identify alterations in protein abundance and post-translational modifications. humanspecificresearch.orgaxcelead-us.comgenomealberta.ca Metabolomics could provide insights into how this compound affects cellular metabolic pathways. researchgate.nethumanspecificresearch.orggenomealberta.ca Combining these datasets through bioinformatics and systems biology approaches will help to construct comprehensive models of this compound's biological activity and identify potential biomarkers of response or resistance. jflab.ac.cnhumanspecificresearch.orgaxcelead-us.commdpi.com

Advanced Computational Modeling and Artificial Intelligence in Natural Product Drug Discovery

Advanced computational modeling and artificial intelligence (AI) will play an increasingly vital role in this compound research. nih.govpharmacyjournal.orgresearchgate.netnih.govfrontiersin.org Techniques such as molecular docking and molecular dynamics simulations can predict binding affinities and interactions with potential targets. frontiersin.orgresearchgate.netresearchgate.net AI and machine learning algorithms can be trained on biological data to predict the activity of new this compound analogues, identify potential off-target effects, and optimize compound structures. pharmacyjournal.orgresearchgate.netnih.gov Furthermore, AI can assist in analyzing complex omics datasets and identifying potential therapeutic applications based on vast amounts of biological information. nih.govgenomealberta.capharmacyjournal.orgnih.gov

Q & A

Basic: What are the established synthetic pathways for Leonotinin, and how can their efficiency be optimized?

Methodological Answer:

To evaluate synthetic pathways, begin by reviewing literature on this compound’s reported syntheses (e.g., ring-closing metathesis or multi-step organic reactions). Compare yield percentages, reaction conditions (temperature, catalysts), and scalability. Optimization involves Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading, and stepwise efficiency. Use techniques such as HPLC to monitor intermediate purity and GC-MS to identify byproducts. Reproducibility requires detailed protocols, as outlined in experimental sections of authoritative journals .

Basic: How is this compound characterized structurally to confirm its identity and purity?

Methodological Answer:

Structural confirmation relies on spectroscopic methods:

- NMR (1H, 13C, 2D-COSY) to verify atomic connectivity.

- High-resolution mass spectrometry (HR-MS) for molecular weight validation.

- X-ray crystallography for absolute configuration (if crystalline).

Purity is assessed via HPLC (≥95% purity threshold) and melting point analysis . For novel derivatives, elemental analysis ensures stoichiometric consistency. Always cross-reference with published data for known analogs .

Advanced: How do researchers resolve contradictions in pharmacological data for this compound across different studies?

Methodological Answer:

Contradictions may arise from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. Conduct a meta-analysis to identify confounding variables. Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability tests). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design and ensure alignment with pharmacological goals .

Advanced: What methodological frameworks are recommended for designing dose-response studies involving this compound?

Methodological Answer:

Use the PICOT framework to define:

- Population (e.g., cancer cell lines).

- Intervention (this compound concentration range).

- Comparison (positive/negative controls).

- Outcome (IC50/EC50 values).

- Time (exposure duration).

Dose-response curves should follow sigmoidal models (e.g., Hill equation), with statistical validation via ANOVA to account for biological replicates .

Basic: What analytical techniques are most suitable for quantifying this compound in complex biological matrices?

Methodological Answer:

For biological samples (e.g., plasma, tissue homogenates):

- LC-MS/MS offers high sensitivity and specificity.

- UV-Vis spectrophotometry for rapid quantification (if chromophores are present).

Validate methods using spike-and-recovery experiments to assess matrix effects, with calibration curves spanning expected concentration ranges .

Advanced: How can in silico modeling be integrated with experimental data to predict this compound’s metabolic pathways?

Methodological Answer:

Combine molecular docking (e.g., AutoDock Vina) to identify enzyme-binding sites with pharmacokinetic simulations (GastroPlus). Validate predictions via in vitro cytochrome P450 assays and metabolite profiling using LC-HRMS. Cross-reference results with databases like PubChem Metabank .

Basic: What are the key considerations for ensuring reproducibility in this compound synthesis protocols?

Methodological Answer:

Document all parameters: reaction stoichiometry, purification steps (e.g., column chromatography gradients), and storage conditions. Use standardized reagents (e.g., ACS-grade solvents) and validate purity at each step. Publish detailed Supplementary Information, including NMR spectra and chromatograms, as per journal guidelines .

Advanced: What strategies are effective in elucidating the mechanism of action of this compound at the molecular level?

Methodological Answer:

Employ knockout/knockdown models (CRISPR/Cas9) to identify target genes. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with transcriptomics (RNA-seq) to map downstream pathways. Iterative hypothesis testing is critical, as mechanistic clarity often requires multiple experimental angles .